N,N-dimethyl-1-naphthylamine

Description

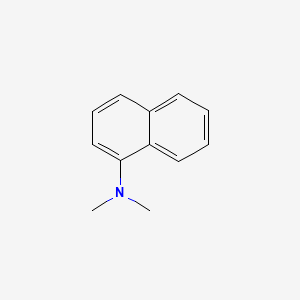

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUXDFHPVZQOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058941 | |

| Record name | 1-Naphthalenamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an aromatic odor; [Merck Index] Brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | N,N-Dimethyl-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0027 [mmHg] | |

| Record name | N,N-Dimethyl-1-naphthylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-56-6, 28109-57-1 | |

| Record name | N,N-Dimethyl-1-naphthylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenamine, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dimethylaminonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl(1-naphthyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-1-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020063I9Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-dimethyl-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N,N-dimethyl-1-naphthylamine, a versatile aromatic amine. The information is presented to support its application in research, particularly in analytical chemistry and microbiology.

Core Chemical Properties

This compound, also known as 1-dimethylaminonaphthalene, is a tertiary amine derived from 1-naphthylamine.[1] Its core chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N | [1][2] |

| Molar Mass | 171.24 g/mol | [1][2] |

| Appearance | Colorless to faint yellow or brown liquid | [3][4] |

| Density | 1.042 g/cm³ at 25 °C | [1] |

| Boiling Point | 139-140 °C at 13 mmHg | [1][5] |

| Refractive Index | n20/D 1.622 | [4] |

| Solubility | Insoluble in water | [6] |

| CAS Number | 86-56-6 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported:

-

¹H NMR and ¹³C NMR: Detailed spectral data is available in various chemical databases.[3][7]

-

Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule.[3]

-

Mass Spectrum: The mass spectrum is available through resources such as the NIST WebBook, aiding in molecular weight determination and structural elucidation.[8]

-

UV-Vis Spectrum: The UV-Vis absorption spectrum of this compound has been reported in chloroform, showing maximum absorption at specific wavelengths.[9]

Experimental Protocols

A primary application of this compound is in the Nitrate (B79036) Reductase Test , a key procedure in microbiology for the differentiation of bacteria based on their ability to reduce nitrate to nitrite (B80452).[1] This test is a specific application of the Griess test for nitrite detection.[10]

Nitrate Reductase Test Protocol

This protocol is adapted from established microbiological methods.[11][12][13]

1. Reagent Preparation:

-

Nitrate Broth:

-

Reagent A (Sulfanilic Acid Solution):

-

Reagent B (this compound Solution):

-

Dissolve 0.6 mL of this compound in 100 mL of 5N acetic acid.[11]

-

2. Inoculation and Incubation:

-

Inoculate the nitrate broth heavily with a pure culture of the test organism.

-

Incubate at the optimal temperature for the organism (typically 35-37°C) for 24-48 hours.[13][14]

3. Test Interpretation:

-

After incubation, add 5 drops of Reagent A followed by 5 drops of Reagent B to the culture tube.[13][14]

-

Positive Result: The development of a red color within a few minutes indicates the presence of nitrite, meaning the organism has reduced nitrate.[14][15]

-

Negative Result (Initial): If no color change occurs, it can mean either that nitrate was not reduced, or it was reduced beyond nitrite to nitrogen gas or other nitrogenous compounds.

-

Confirmation of Negative Result: Add a small amount of zinc dust to the tube.[12]

-

If a red color develops after adding zinc, it confirms a true negative result (the organism did not reduce nitrate, and the zinc reduced it to nitrite).

-

If no color change occurs after adding zinc, it indicates that the organism reduced nitrate to products other than nitrite (e.g., N₂ gas), which is also a positive result for nitrate reduction.

-

Visualizations

Nitrate Reductase Test Workflow

The following diagram illustrates the workflow of the nitrate reductase test.

Caption: Workflow for the microbiological nitrate reductase test.

Griess Reaction Mechanism

The underlying chemical reaction for the nitrate reductase test is the Griess reaction. This diagram shows the logical relationship between the reactants and the final colored product.

Caption: The chemical pathway of the Griess reaction.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[9][11][16] It may also cause respiratory irritation.[9][11] It is toxic to aquatic life with long-lasting effects.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11] It should be stored in a well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][17] The compound is also reported to be air and moisture sensitive.[4][6]

This guide provides essential information for the safe and effective use of this compound in a research setting. For more detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. This compound | C12H13N | CID 6848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. This compound | 86-56-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(86-56-6) 1H NMR spectrum [chemicalbook.com]

- 8. 1-Naphthalenamine, N,N-dimethyl- [webbook.nist.gov]

- 9. rsc.org [rsc.org]

- 10. Griess test - Wikipedia [en.wikipedia.org]

- 11. asm.org [asm.org]

- 12. microbenotes.com [microbenotes.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. crcooper01.people.ysu.edu [crcooper01.people.ysu.edu]

- 15. Nitrate Reduction [catalogue.bioconnections.net]

- 16. This compound, 99% | Fisher Scientific [fishersci.ca]

- 17. orgsyn.org [orgsyn.org]

N,N-Dimethyl-1-naphthylamine: A Comprehensive Technical Guide for Researchers

CAS Number: 86-56-6

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on N,N-dimethyl-1-naphthylamine. It covers the compound's chemical and physical properties, synthesis, key applications with detailed experimental protocols, and essential safety information.

Core Chemical and Physical Data

This compound, also known as 1-dimethylaminonaphthalene, is an aromatic amine.[1] It is a synthetic compound formally derived from 1-naphthylamine (B1663977) by the substitution of the two hydrogen atoms of the amino group with methyl groups.[1]

| Property | Value | Source |

| CAS Number | 86-56-6 | [1] |

| Molecular Formula | C₁₂H₁₃N | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 139-140 °C at 13 mmHg | [1] |

| Density | 1.042 g/cm³ at 25 °C | [1] |

| Synonyms | 1-Dimethylaminonaphthalene, N,N-Dimethylnaphthalen-1-amine, Dimethyl-alpha-naphthylamine | [2] |

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

A common and effective method for the synthesis of this compound is the Eschweiler-Clarke reaction, which involves the methylation of a primary amine.[3][4] This reaction uses an excess of formic acid and formaldehyde (B43269) to methylate 1-naphthylamine.[3]

Materials:

-

1-naphthylamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (B78521) solution (for basification)

-

Dichloromethane (B109758) or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1-naphthylamine in an excess of formic acid.

-

Slowly add an excess of formaldehyde solution to the mixture while stirring.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution to a pH > 10.

-

Extract the product with dichloromethane or another suitable organic solvent.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Nitrate (B79036) Reductase Test

This compound is a key reagent in the nitrate reductase test, used to determine the ability of an organism to reduce nitrate to nitrite (B80452).[1]

Materials:

-

Nitrate broth culture of the test organism

-

Reagent A: Sulfanilic acid solution

-

Reagent B: this compound solution

-

Zinc dust (for confirmation of negative results)

Procedure:

-

Following incubation of the test organism in nitrate broth, add 5 drops of Reagent A and 5 drops of Reagent B to the culture tube.

-

Shake the tube well to mix the reagents with the medium.

-

Observe for a color change. The development of a distinct red or pink color within a few minutes indicates the presence of nitrite and a positive test for nitrate reduction.

-

If no color change occurs, it may indicate either that the organism did not reduce nitrate, or that it reduced nitrate completely to nitrogen gas.

-

To differentiate, add a small amount of zinc dust to the tube. If the medium turns red after the addition of zinc, it confirms that nitrate was present and the test is negative. If the medium remains colorless, it indicates that the nitrate was reduced to nitrogen gas, and the test is positive.

Applications in Research and Development

The primary application of this compound is as a chromogenic reagent for the detection of nitrite ions. This property is exploited in various assays, most notably the Griess test for nitrite, which has applications in fields ranging from clinical diagnostics to environmental monitoring.

In the context of drug development, while not a therapeutic agent itself, its role in assays for nitric oxide (NO) is significant. As NO is a critical signaling molecule in numerous physiological and pathological processes, assays involving this compound can be used to screen for compounds that modulate NO production.

Logical Workflow Diagram

Below is a diagram illustrating the workflow of the Nitrate Reductase Test.

Caption: Workflow of the Nitrate Reductase Test.

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to the Molecular Structure of N,N-dimethyl-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to N,N-dimethyl-1-naphthylamine. The information is intended to support research and development activities where this compound is of interest.

Molecular Structure and Chemical Properties

This compound, with the chemical formula C₁₂H₁₃N, is an aromatic amine derived from 1-naphthylamine (B1663977) by the substitution of the two amine hydrogens with methyl groups.[1][2] Its IUPAC name is N,N-dimethylnaphthalen-1-amine.[3] The molecule consists of a naphthalene (B1677914) ring system with a dimethylamino group attached to the C1 position.

The presence of the naphthalene moiety and the dimethylamino group dictates its chemical reactivity and physical properties. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic system, influencing its electronic properties and basicity.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃N | [3] |

| Molecular Weight | 171.24 g/mol | [3] |

| CAS Number | 86-56-6 | [3] |

| Appearance | Colorless to yellow to green clear liquid | [4] |

| Boiling Point | 139-140 °C at 13 mmHg | [2][5] |

| Density | 1.042 g/mL at 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.622 | [5] |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results | Aromatic Protons (C₂-C₈) | ||

| Data not explicitly available in search results | s | 6H | N(CH₃)₂ |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results | N(CH₃)₂ |

| Data not explicitly available in search results | Aromatic Carbons |

Note: Specific chemical shifts and coupling constants for ¹H and ¹³C NMR were not available in the public domain search results. The table represents the expected regions and multiplicities based on the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | m | Aromatic C-H stretch |

| 2950 - 2850 | m or s | Aliphatic C-H stretch (from methyl groups) |

| 1700 - 1500 | m | Aromatic C=C bending |

| 1335 - 1250 | s | Aromatic C-N stretch |

| 1250 - 1020 | m | Aliphatic C-N stretch |

| 900 - 675 | s | Aromatic C-H out-of-plane bending |

Note: This table is based on typical IR absorption ranges for the functional groups present.[6][7] Specific peak values from experimental data were not fully available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 171 | High | Molecular ion [M]⁺ |

| 170 | High | [M-H]⁺ |

| 156 | Moderate | [M-CH₃]⁺ |

| 128 | High | Naphthalene cation radical |

Note: The fragmentation pattern is predicted based on the structure. The base peak is typically the molecular ion.[3][8]

Crystallographic Data

As of the latest search, no publicly available crystallographic data for this compound could be located in major databases. Therefore, precise experimental bond lengths and angles are not included in this guide. The molecular geometry is predicted to be largely planar for the naphthalene ring system, with the dimethylamino group exhibiting a trigonal pyramidal geometry around the nitrogen atom.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the alkylation of 1-naphthylamine. While detailed, step-by-step industrial synthesis protocols are proprietary, a general laboratory preparation can be outlined based on established chemical principles. One historical method involves heating 1-naphthylamine with dimethyl sulfate (B86663) in the presence of sodium hydroxide (B78521) and pyridine.

Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

1-Naphthylamine

-

Dimethyl sulfate (Caution: Highly toxic and carcinogenic)

-

Sodium hydroxide (NaOH)

-

Pyridine

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

In a well-ventilated fume hood, dissolve 1-naphthylamine in a suitable solvent like pyridine.

-

Prepare a solution of sodium hydroxide in water.

-

Cool the 1-naphthylamine solution in an ice bath.

-

Slowly and cautiously add dimethyl sulfate to the cooled solution with stirring.

-

Gradually add the sodium hydroxide solution to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete methylation.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[9][10][11]

Characterization: Nitrate (B79036) Reductase (Griess) Test

This compound is a key reagent in the Griess test, used to detect the presence of nitrite (B80452) ions.[1][2] This test is widely used in microbiology to determine if a bacterium can reduce nitrate to nitrite.

Principle: The test involves a diazotization reaction. In an acidic medium, nitrite reacts with a primary aromatic amine (e.g., sulfanilic acid) to form a diazonium salt. This salt then couples with this compound to form a red azo dye.

Reagents:

-

Griess Reagent A: Sulfanilic acid in acetic acid.

-

Griess Reagent B: this compound in acetic acid.

-

Zinc dust (for confirmation of negative results).

Procedure:

-

Inoculate the test organism into a nitrate-containing broth and incubate under appropriate conditions.

-

After incubation, add a few drops of Griess Reagent A to the culture tube.

-

Add a few drops of Griess Reagent B to the culture tube.

-

Observe for a color change. A red or pink color indicates the presence of nitrite and a positive test for nitrate reduction.

-

If no color change occurs, add a small amount of zinc dust. If a red color develops after adding zinc, it indicates that nitrate was not reduced by the organism (a true negative test). If no color change occurs after adding zinc, it means the nitrate was reduced beyond nitrite to other nitrogen compounds (a positive test).

Visualizations

Molecular Structure

Caption: Figure 1: 2D Molecular Structure.

Griess Test Workflow

Caption: Figure 2: Griess Test Workflow.

References

- 1. This compound(86-56-6) 1H NMR spectrum [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H13N | CID 6848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 86-56-6 [chemicalbook.com]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. 1-Naphthalenamine, N,N-dimethyl- [webbook.nist.gov]

- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

Spectroscopic Profile of N,N-dimethyl-1-naphthylamine: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for N,N-dimethyl-1-naphthylamine, a key aromatic amine utilized in various chemical and biological research applications. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.90 - 7.70 | m | 3H, Aromatic |

| 7.55 - 7.35 | m | 3H, Aromatic |

| 7.20 - 7.10 | m | 1H, Aromatic |

| 2.95 | s | 6H, -N(CH₃)₂ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 150.5 | Aromatic C |

| 134.5 | Aromatic C |

| 128.5 | Aromatic C |

| 126.0 | Aromatic C |

| 125.8 | Aromatic C |

| 125.5 | Aromatic C |

| 124.0 | Aromatic C |

| 123.0 | Aromatic C |

| 115.5 | Aromatic C |

| 45.5 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The characteristic absorption bands are presented in the table below. The spectrum is typically acquired for the neat liquid sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | m | Aromatic C-H Stretch |

| 2950 - 2800 | s | Aliphatic C-H Stretch (-CH₃) |

| 1600 - 1450 | m-s | Aromatic C=C Bending |

| 1350 - 1300 | s | C-N Stretch |

| 800 - 700 | s | Aromatic C-H Bending (out-of-plane) |

s = strong, m = medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima (λmax) are dependent on the solvent used.

| Solvent | λmax (nm) |

| Ethanol | 290 |

| Cyclohexane | 288 |

Experimental Protocols

The following are general methodologies for obtaining the spectral data presented above.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically recorded as a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film. The spectrum is then obtained using a Fourier Transform Infrared (FTIR) spectrometer.

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument, typically between 0.1 and 1 AU. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physicochemical Characteristics of N,N-dimethyl-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-1-naphthylamine is an aromatic amine that serves as a versatile compound in various chemical and biological research applications.[1] It is structurally derived from 1-naphthylamine (B1663977) with two methyl groups substituting the hydrogen atoms of the amino group.[2] This guide provides a comprehensive overview of its core physicochemical properties, experimental determination protocols, and key applications, presenting data in a structured and accessible format for scientific professionals.

Physicochemical Properties

The following tables summarize the key physicochemical data for this compound, compiled from various chemical data sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 86-56-6 | [3] |

| Molecular Formula | C₁₂H₁₃N | [1][3][4] |

| Molecular Weight | 171.24 g/mol | [3] |

| Appearance | Faint yellow to dark yellow/brown liquid | [1][4] |

| Odor | Aromatic | [3][5] |

| Melting Point | < 25 °C | [4] |

| Boiling Point | 139-140 °C at 13 mmHg | [1][2][4] |

| Density | 1.042 g/mL at 25 °C | [1][2][4] |

| Refractive Index (n20/D) | 1.622 | [4] |

| Vapor Density | 5.90 | [5][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| pKa | 4.83 at 25 °C | [4] |

Table 2: Solubility and Spectroscopic Data

| Property | Value | Source(s) |

| Water Solubility | Insoluble | [4][5][6][7] |

| Organic Solvent Solubility | Soluble in organic solvents like benzene, ether, and alcohol.[8] | |

| LogP (XLogP3) | 3.5 | [3] |

| UV-Vis Absorption | Absorption maximum is shifted to the red in the presence of hydrogen bond acceptors like 1,4-dioxane.[9] | |

| Fluorescence | The fluorescence of N-phenyl-1-naphthylamine (a related compound) is known to be quenched by various compounds, including amines.[9] Benzo[g]indole derivatives synthesized from naphthylamines exhibit strong fluorescence.[10] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. Below are generalized protocols for key characteristics.

1. Determination of Boiling Point (Reduced Pressure)

The boiling point of this compound is typically reported under reduced pressure to prevent decomposition at higher temperatures.

-

Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure pressure, a heating mantle, a distillation flask, a condenser, and a receiving flask.

-

Procedure:

-

Place a sample of this compound into the distillation flask along with boiling chips.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Slowly evacuate the system to the desired pressure (e.g., 13 mmHg) using the vacuum pump, monitoring the pressure with the manometer.

-

Begin heating the distillation flask gently with the heating mantle.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed in the condenser. This temperature is the boiling point at the recorded pressure.

-

2. Determination of Density

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with the sample of this compound, ensuring no air bubbles are present. The temperature should be controlled, typically at 25 °C.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

3. Determination of Refractive Index

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Place a few drops of the this compound sample onto the prism of the refractometer.

-

Close the prism and allow the sample to reach thermal equilibrium (typically 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

4. UV-Visible Spectroscopy

-

Apparatus: A UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable organic solvent (e.g., cyclohexane (B81311) or ethanol).

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record the baseline spectrum of the solvent.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample across the UV-visible range (typically 200-800 nm) to determine the wavelength(s) of maximum absorbance (λmax).

-

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving this compound.

Caption: Workflow for determining key physicochemical properties.

Application in Nitrate (B79036) Reduction Test

A significant application of this compound is in the nitrate reductase test, a biochemical assay used to determine an organism's ability to reduce nitrate to nitrite (B80452).[2] The process involves a diazotization reaction where the newly formed nitrite reacts with sulfanilic acid and subsequently with this compound to produce a red-colored azo dye, indicating a positive result.[2]

Caption: Signaling pathway of the nitrate reduction test.

Safety and Handling

This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[11] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, eye shields, and a suitable respirator, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, and protected from air and moisture.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H13N | CID 6848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 86-56-6 [chemicalbook.com]

- 5. lewisu.edu [lewisu.edu]

- 6. fishersci.com [fishersci.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. embibe.com [embibe.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. westliberty.edu [westliberty.edu]

Solubility Profile of N,N-dimethyl-1-naphthylamine: A Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-dimethyl-1-naphthylamine, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development who require an in-depth understanding of this compound's behavior in different solvent systems.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound, an aromatic amine, is governed by its molecular structure. The presence of the bulky, nonpolar naphthalene (B1677914) ring system dominates its characteristics, making it generally soluble in organic solvents and insoluble in water.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding of its solubility in common solvents has been established. The following table summarizes the available information.

| Solvent Class | Specific Solvent | Qualitative Solubility | Source(s) |

| Aqueous | Water | Insoluble | [1][2][3][4][5] |

| Alcohols | Alcohol (general) | Soluble | [1][6] |

| Ethers | Ether (general) | Soluble | [1][6] |

Experimental Protocols for Solubility Determination

Standard laboratory procedures can be employed to determine the solubility of this compound in various solvents. The following are general protocols that can be adapted for specific laboratory settings.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[7]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

For liquid solutes, miscibility is observed. If two distinct layers form, the liquids are immiscible. If a single homogeneous phase results, they are miscible.

Quantitative Solubility Determination (Gravimetric Method)

This method allows for the precise measurement of a compound's solubility at a specific temperature.

Procedure:

-

Prepare a saturated solution of this compound in the selected solvent by adding an excess amount of the compound to the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This may take several hours or days.

-

Carefully separate the saturated solution from the undissolved solid by filtration or centrifugation.

-

Accurately measure a known volume or weight of the clear, saturated solution.

-

Evaporate the solvent from the measured sample under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved this compound is obtained.

-

Calculate the solubility in terms of grams per 100 mL or other desired units.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in processes such as synthesis, purification, and analysis. The following diagram illustrates a logical workflow for choosing a solvent based on the desired solubility of this compound.

References

N,N-dimethyl-1-naphthylamine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of N,N-dimethyl-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 86-56-6), a chemical used in laboratory settings, particularly in assays for nitrate (B79036) reduction.[1] Due to its potential health hazards, including acute toxicity and status as a suspected carcinogen, strict adherence to safety protocols is essential.[2][3]

Chemical and Physical Properties

This compound is an aromatic amine that appears as a clear to faint yellow or green liquid.[1][2][4] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃N | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| CAS Number | 86-56-6 | [1] |

| Density | 1.042 g/mL at 25 °C | [1] |

| Boiling Point | 139-140 °C at 13 mmHg | [1] |

| Flash Point | > 112 °C (> 233.6 °F) | [2] |

| Appearance | Clear very slight yellow liquid | [2] |

| Solubility | Insoluble in water | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[6] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][7][8] It is also considered toxic to aquatic life with long-lasting effects.[7]

GHS Hazard Classification: [9]

-

Specific target organ toxicity – single exposure (Category 3), Respiratory system[5][7][8]

-

Acute aquatic toxicity (Category 2)[7]

-

Chronic aquatic toxicity (Category 2)[7]

Hazard Statements:

-

H411: Toxic to aquatic life with long lasting effects.[7]

This compound is also identified as a cancer suspect agent .[2][3] Aromatic amines as a class are a concern for their potential carcinogenicity and mutagenicity.[10][11]

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated.[2][3] However, data from acute toxicity studies are available.

| Test | Species | Route | Dose | Source |

| LDLo (Lowest published lethal dose) | Rat | Oral | 500 mg/kg | [12] |

| LD50 (Lethal dose, 50%) | Mouse | Intraperitoneal | 75 mg/kg | [12] |

Mechanism of Toxicity (Proposed)

While the specific metabolic pathways for this compound are not fully detailed, the mechanism of toxicity for related aromatic amines, such as 2-naphthylamine, is better understood and serves as a likely model. The carcinogenicity of aromatic amines is thought to require metabolic activation to a reactive form.[13] This process is generally understood to involve N-hydroxylation by cytochrome P450 enzymes in the liver, followed by further metabolism to reactive compounds that can form DNA adducts, leading to genetic damage and potentially cancer.[13]

Experimental Protocols

Protocol: Acute Oral Toxicity (LD50) Determination

The following is a generalized experimental protocol for determining the acute oral LD50 of a substance like this compound, based on OECD Test Guideline 425.[5] This test is intended to be performed by trained professionals in appropriate facilities.

Objective: To determine the median lethal dose (LD50) of the test substance after a single oral administration.

Animals: Young, healthy, adult rodents (e.g., rats or mice), typically females as they are often slightly more sensitive.[5] Animals should be acclimatized to laboratory conditions. Prior to dosing, animals are fasted (e.g., overnight for rats) but have access to water.[11]

Methodology (Up-and-Down Procedure):

-

Dose-Range Finding (Optional): If toxicity is unknown, a preliminary test on a small number of animals may be conducted to estimate an approximate lethal dose.[3][11]

-

Limit Test: For substances expected to have low toxicity, a limit test is performed first, often at a dose of 2000 mg/kg or 5000 mg/kg.[5] A single animal is dosed. If it survives, four additional animals are dosed sequentially. If three or more animals survive, the LD50 is determined to be greater than the limit dose, and no further testing is needed.[5]

-

Main Test:

-

A single animal is dosed at a level just below the best estimate of the LD50.

-

The outcome (survival or death) dictates the dose for the next animal. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

-

Animals are dosed sequentially, usually at 48-hour intervals, to ensure the outcome for the previous animal is known.[5]

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[3]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method. The number of reversals in dosing direction and the outcomes determine the final value and confidence intervals.

Safe Handling and Storage

Standard Operating Procedure for Handling

Given its classification as a suspect carcinogen, this compound must be handled within a designated area.[2][10] A designated area can be a specific fume hood, a portion of a bench, or an entire laboratory, clearly marked with warning signs.[10]

Engineering Controls:

-

Always handle this chemical in a properly functioning chemical fume hood to minimize inhalation exposure.[2][6]

-

Facilities must be equipped with an easily accessible eyewash station and safety shower.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile gloves of at least 4mil thickness for incidental contact).[6] For tasks with a higher risk of contact, heavier-duty gloves should be used.[6]

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a respiratory protection program that meets OSHA standards must be followed, and an appropriate respirator (e.g., ABEK (EN14387) respirator filter) should be used.[1][2]

Hygiene Practices:

-

Do not eat, drink, or smoke in areas where this chemical is handled.[6]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][6]

-

Remove contaminated clothing immediately and launder it separately before reuse.[6]

Storage Requirements

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[2]

-

Keep containers tightly closed to prevent leakage and exposure to air and moisture.[2][7]

-

Store away from strong oxidizing agents, as contact may result in ignition.[6]

-

Store in secondary containment to prevent spills.[7]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

The response to a spill depends on its size and location. All personnel handling this chemical should be trained in spill response.

For Minor Spills (manageable by trained lab personnel):

-

Alert personnel in the immediate area.[14]

-

Ensure proper PPE is worn.

-

Contain and absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[2][6] Do not use combustible materials like sawdust.[2]

-

Clean up all spills immediately, avoiding breathing vapors and contact with skin and eyes.[6]

-

Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

-

Ventilate the area and decontaminate the spill site.

For Major Spills (large volume, unknown substance, or involves injury):

-

Evacuate the area immediately.[4]

-

If someone is exposed, remove them from the area (if safe to do so) and use the safety shower/eyewash as needed.[4][15]

-

Call emergency services (e.g., 911) and your institution's Environmental Health & Safety department.[4][15]

-

Close doors to the affected area and prevent re-entry.[16]

Disposal Considerations

All waste containing this compound, including contaminated absorbents, empty containers, and disposable PPE, must be handled as hazardous waste.[6][7] Dispose of contents and containers in accordance with all local, state, and federal regulations.[6][7] Do not allow the product to enter drains or the environment.[7]

References

- 1. ≥98.0% purity (GC), liquid | Sigma-Aldrich [sigmaaldrich.com]

- 2. campusoperations.temple.edu [campusoperations.temple.edu]

- 3. fda.gov [fda.gov]

- 4. Hazardous Material Spill Response | Environmental Programs | Risk Management and Safety | University of Notre Dame [riskmanagement.nd.edu]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. ehss.syr.edu [ehss.syr.edu]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. chemistry.osu.edu [chemistry.osu.edu]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 12. This compound | C12H13N | CID 6848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. tamut.edu [tamut.edu]

- 15. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]

- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

The Theoretical Underpinnings of N,N-dimethyl-1-naphthylamine Fluorescence: A Technical Guide

Abstract

N,N-dimethyl-1-naphthylamine (DMANA) is an aromatic amine whose fluorescence characteristics are of significant interest in the fields of chemical sensing, materials science, and biological probing. Its photophysical behavior is governed by a sophisticated mechanism known as Twisted Intramolecular Charge Transfer (TICT), which renders its emission properties highly sensitive to the local molecular environment. This technical guide provides an in-depth exploration of the theoretical basis of DMANA fluorescence, detailing the TICT mechanism, the profound influence of solvent polarity (solvatochromism), and the experimental protocols required for its characterization.

Core Theoretical Basis: The TICT Model

The fluorescence behavior of this compound is a direct consequence of its molecular structure, which features an electron-donating dimethylamino group (-N(CH₃)₂) attached to an electron-accepting (and fluorescent) naphthalene (B1677914) π-system. This donor-π-acceptor (D-π-A) arrangement is the foundation for the Twisted Intramolecular Charge Transfer (TICT) phenomenon that dictates its photophysical properties.[1][2]

Upon absorption of a photon, the DMANA molecule is promoted from its ground state (S₀) to an excited state. Initially, it populates a Franck-Condon excited state which rapidly relaxes to a more stable, planar conformation known as the Locally Excited (LE) state. In this LE state, the electronic charge is distributed similarly to the ground state, and it is from this state that "normal" fluorescence can occur.

However, the key feature of DMANA is the rotational freedom around the C-N single bond connecting the dimethylamino group to the naphthyl ring. In the excited state, a full electron transfer from the donor (-N(CH₃)₂) to the acceptor (naphthyl ring) can occur. This process is stabilized by the twisting of the dimethylamino group to a conformation perpendicular to the plane of the naphthyl ring. This twisted, fully charge-separated state is the TICT state.[1][2]

The fluorescence of DMANA is therefore a competition between two possible emission pathways:

-

LE State Emission : Occurs from the planar, locally excited state.

-

TICT State Emission : Occurs from the twisted, charge-transfer state.

The Critical Role of Solvent Polarity (Solvatochromism)

The local environment, particularly solvent polarity, plays a decisive role in determining which excited state (LE or TICT) is more stable and therefore from which state emission will predominantly occur. This solvent-dependent spectral shift is known as solvatochromism.

-

In Non-Polar Solvents : The formation of the highly polar, charge-separated TICT state is energetically unfavorable. The molecule remains in the planar LE state, which is less affected by the non-polar environment. Consequently, emission occurs from the LE state, resulting in a higher-energy (blue-shifted) fluorescence with a generally higher quantum yield.

-

In Polar Solvents : The polar solvent molecules can arrange themselves around the excited DMANA molecule, strongly stabilizing the highly dipolar TICT state. This stabilization lowers the energy of the TICT state, often below that of the LE state. As a result, the emission spectrum is dominated by fluorescence from the TICT state, which is significantly red-shifted (lower energy). The twisting motion required to form the TICT state can also enhance non-radiative decay pathways, often leading to a decrease in the fluorescence quantum yield in highly polar solvents.[1][3][4] This "switch-like" behavior in different environments makes DMANA and its derivatives powerful fluorescent probes.[3][4]

The relationship between the LE and TICT states and the influence of solvent polarity is visualized in the signaling pathway diagram below.

Caption: Logical model of the Twisted Intramolecular Charge Transfer (TICT) process.

Quantitative Photophysical Data

| Solvent Category | Dielectric Constant | Expected λabs (nm) | Expected λem (nm) | Expected Stokes Shift (cm⁻¹) | Expected Quantum Yield (ΦF) | Expected Lifetime (τ) |

| Non-Polar | Low (~2) | Shorter λ | Shorter λ (Blue-shifted) | Smaller | Higher | Shorter |

| (e.g., Cyclohexane) | (Emission from LE state) | |||||

| Polar Aprotic | Medium (~20-40) | Slight Red-shift | Intermediate λ | Intermediate | Intermediate to Low | Biexponential decay likely |

| (e.g., Acetonitrile) | (Mixed LE/TICT emission) | |||||

| Polar Protic | High (>40) | Slight Red-shift | Longer λ (Red-shifted) | Larger | Lower | Longer (TICT state) |

| (e.g., Methanol) | (Emission from TICT state) |

Experimental Protocols

Characterizing the fluorescence of DMANA involves standard photophysical techniques. The following protocols outline the methodologies for steady-state measurements and the determination of relative fluorescence quantum yield.

Protocol: Steady-State Fluorescence Spectroscopy

This protocol details the measurement of excitation and emission spectra to determine absorption maxima (λabs), emission maxima (λem), and Stokes shift.

-

Materials & Instrumentation :

-

Procedure :

-

Sample Preparation : Prepare a stock solution of DMANA in a chosen solvent (e.g., 1 mM in acetonitrile). From this, prepare a dilute working solution (e.g., 1-10 µM) in each of the desired solvents. The final absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectrum : Record the UV-Vis absorption spectrum for the DMANA solution in each solvent to determine the wavelength of maximum absorption (λabs, max).

-

Emission Spectrum :

-

Set the excitation wavelength on the spectrofluorometer to the λabs, max determined in the previous step.

-

Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

-

Scan the emission monochromator over a range that covers the expected fluorescence (e.g., 350-600 nm) to record the fluorescence emission spectrum.

-

Identify the wavelength of maximum fluorescence intensity (λem, max).

-

-

Data Analysis :

-

For each solvent, tabulate the λabs, max and λem, max.

-

Calculate the Stokes shift in nanometers (nm): Stokes Shift = λem, max - λabs, max.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹), which is more physically meaningful: Stokes Shift (cm⁻¹) = (1/λabs, max - 1/λem, max) x 10⁷.

-

-

Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination

The comparative method, using a well-characterized fluorescent standard, is a reliable way to determine ΦF.[7][8]

-

Materials & Instrumentation :

-

Same as Protocol 3.1.

-

Fluorescence Standard: A compound with a known quantum yield, whose absorption and emission spectra overlap with DMANA (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).

-

-

Procedure :

-

Solution Preparation : Prepare a series of five dilutions for both the DMANA sample and the fluorescence standard in their respective solvents. The concentrations should be chosen to yield absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.

-

Absorbance Measurement : Measure the absorbance of all ten solutions at the same excitation wavelength.

-

Fluorescence Measurement : Record the corrected fluorescence emission spectrum for each of the ten solutions using the same excitation wavelength and instrument settings (slits).

-

Data Analysis :

-

Integrate the area under the fluorescence emission curve for each recorded spectrum.

-

For both the DMANA sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the gradient (slope) of the resulting straight lines for the sample (Gradₛ) and the standard (Gradₛₜ).

-

Calculate the quantum yield of the DMANA sample (Φₛ) using the following equation: Φₛ = Φₛₜ × (Gradₛ / Gradₛₜ) × (ηₛ² / ηₛₜ²) where Φₛₜ is the quantum yield of the standard, and ηₛ and ηₛₜ are the refractive indices of the sample and standard solvents, respectively.[7]

-

-

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for investigating the solvatochromic properties of DMANA.

Caption: Workflow for characterizing the solvatochromic properties of DMANA.

Conclusion

The theoretical basis of this compound fluorescence is firmly rooted in the model of Twisted Intramolecular Charge Transfer. This mechanism, involving a dynamic interplay between a locally excited state and a charge-transfer state, endows DMANA with pronounced solvatochromism. Its strong dependence on environmental polarity makes it a highly effective fluorescent probe for investigating microenvironments in chemical and biological systems. A thorough characterization using standardized spectroscopic protocols allows researchers to harness these properties for advanced applications in sensing and materials development.

References

- 1. scispace.com [scispace.com]

- 2. Near Infrared Dyes as Lifetime Solvatochromic Probes for Micropolarity Measurements of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A versatile amino acid analogue of the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide: a powerful tool for the study of dynamic protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental methods in chemical engineering: fluorescence emission spectroscopy [inis.iaea.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electron-Donating Properties of N,N-dimethyl-1-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-1-naphthylamine is a polysubstituted aromatic amine characterized by its significant electron-donating properties, which are central to its reactivity and diverse applications. This technical guide provides a comprehensive overview of the synthesis, electronic characteristics, and key applications of this compound, with a focus on its role as an electron donor. Detailed experimental protocols for its characterization and diagrams illustrating its involvement in important chemical transformations are included to support researchers in chemistry and drug development.

Introduction

This compound, an N,N-disubstituted derivative of 1-naphthylamine (B1663977), is a versatile organic compound with applications ranging from analytical chemistry to organic synthesis.[1] Its chemical behavior is largely dictated by the electron-rich naphthalene (B1677914) ring system and the potent electron-donating dimethylamino group. This combination of structural features makes it an excellent electron donor in various chemical reactions, a property that is harnessed in several analytical and synthetic methodologies. This guide delves into the fundamental electron-donating properties of this compound, providing quantitative data where available, outlining detailed experimental procedures for its characterization, and visualizing its role in key reaction mechanisms.

Synthesis and Physical Properties

This compound can be synthesized through the methylation of 1-naphthylamine. A common laboratory-scale synthesis involves the reaction of 1-naphthylamine with a suitable methylating agent, such as dimethyl sulfate (B86663), in the presence of a base.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N | [2] |

| Molar Mass | 171.24 g/mol | [2] |

| Appearance | Colorless to yellow or brown liquid | [3] |

| Boiling Point | 139-140 °C at 13 mmHg | [3] |

| Density | 1.042 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.622 | [3] |

| CAS Number | 86-56-6 | [2] |

Electron-Donating Properties: A Quantitative Perspective

The electron-donating capacity of this compound is a consequence of the lone pair of electrons on the nitrogen atom of the dimethylamino group, which can be delocalized into the aromatic π-system of the naphthalene ring. This property can be quantified through various experimental and computational parameters.

Ionization Potential and Oxidation Potential

Cyclic voltammetry is a powerful technique to experimentally determine the oxidation potential of a compound. While a specific value for this compound is not cited in the available literature, studies on the electrochemical oxidation of 1-naphthylamine show an irreversible oxidation peak, the potential of which is pH-dependent.[6] A detailed experimental protocol for conducting cyclic voltammetry on aromatic amines is provided in Section 5.

Hammett Constants

Hammett constants (σ) quantify the electronic effect of a substituent on a reaction center. While a specific Hammett constant for the 1-dimethylaminonaphthyl group is not available, the σpara value for the -N(CH₃)₂ group on a benzene (B151609) ring is -0.83, indicating a very strong electron-donating effect through resonance.[7] It is reasonable to infer that the dimethylamino group on the naphthalene ring system will also exhibit a strong electron-donating character.

Table 2: Hammett Constants for Relevant Substituent Groups

| Substituent | σ | σ |

| -N(CH₃)₂ | -0.15 | -0.83 |

| -NH₂ | -0.16 | -0.66 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

Data sourced from various compilations of Hammett constants.

Visualization of Electron-Donating Properties in Action

The electron-donating nature of this compound is pivotal to its function in various chemical reactions. Below are two examples illustrating this property, with their corresponding mechanisms visualized using the DOT language.

The Griess Test for Nitrite (B80452) Detection

A primary application of this compound is in the Griess test, a colorimetric method for the detection of nitrite ions.[8] In this test, nitrite reacts with sulfanilic acid to form a diazonium salt. This salt then acts as an electrophile in an azo coupling reaction with the electron-rich this compound, which acts as the nucleophile. The strong electron-donating dimethylamino group activates the naphthalene ring, facilitating the electrophilic aromatic substitution to form a highly colored azo dye.

Photoinduced Electron Transfer (PET)

This compound can act as an electron donor in photoinduced electron transfer (PET) processes. Upon photoexcitation, an electron is transferred from the highest occupied molecular orbital (HOMO) of the electron-rich this compound (the donor) to the lowest unoccupied molecular orbital (LUMO) of an electron acceptor. This process generates a radical ion pair, which can then undergo further chemical reactions. This principle is utilized in various photochemical transformations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the electron-donating and spectroscopic properties of this compound.

Synthesis of this compound

Materials:

-

1-Naphthylamine

-

Dimethyl sulfate

-

Sodium hydroxide (B78521) (NaOH)

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 1-naphthylamine in toluene.

-

Prepare a solution of sodium hydroxide in water and add it to the flask.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add dimethyl sulfate to the refluxing mixture via the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Cyclic Voltammetry

Objective: To determine the oxidation potential of this compound.

Materials:

-

This compound

-

Acetonitrile (CH₃CN), electrochemical grade

-

Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte

-

A three-electrode electrochemical cell (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire)

-

Potentiostat

Procedure:

-

Prepare a 0.1 M solution of TBAPF₆ in acetonitrile. This will serve as the electrolyte solution.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the electrolyte solution.

-

Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat. A typical starting potential could be 0 V, with a switching potential of +1.5 V, and a scan rate of 100 mV/s.

-

Record the cyclic voltammogram. The resulting plot of current versus potential will show an oxidation peak corresponding to the oxidation of this compound. The peak potential provides an indication of its oxidation potential.

UV-Vis and Fluorescence Spectroscopy

Objective: To obtain the absorption and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of this compound in the chosen solvent (e.g., 10⁻⁵ M).

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm) using the pure solvent as a blank.

-

The resulting spectrum will show the characteristic absorption bands of the molecule.

-

-

Fluorescence Spectroscopy:

-

Using the same solution prepared for UV-Vis spectroscopy (or a more dilute one if the absorbance is too high), record the emission spectrum.

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Scan the emission wavelengths over a range longer than the excitation wavelength (e.g., 350-600 nm).

-

The resulting spectrum will show the fluorescence emission profile of this compound.

-

Conclusion

This compound possesses strong electron-donating properties stemming from its dimethylamino group conjugated with the naphthalene ring system. These properties are fundamental to its role in various chemical reactions, including the widely used Griess test for nitrite detection and photoinduced electron transfer processes. While direct experimental quantification of its ionization potential and a specific Hammett constant for the 1-dimethylaminonaphthyl group requires further investigation, the available data and the behavior of analogous compounds strongly support its classification as a potent electron donor. The experimental protocols and mechanistic diagrams provided in this guide offer a practical framework for researchers to further explore and utilize the unique electronic characteristics of this versatile molecule in their scientific endeavors.

References

- 1. orgsyn.org [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 86-56-6 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journalijdr.com [journalijdr.com]

- 7. scribd.com [scribd.com]

- 8. Griess test - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reaction of N,N-dimethyl-1-naphthylamine with Sulfanilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characteristics of the azo dye resulting from the reaction between sulfanilic acid and N,N-dimethyl-1-naphthylamine. This reaction is a classic example of diazotization followed by azo coupling, a cornerstone of synthetic dye chemistry. The resulting product, 4-{(E)-[4-(dimethylamino)naphthalen-1-yl]diazenyl}benzenesulfonic acid, finds applications in various chemical and biological assays, most notably in the nitrate (B79036) reductase test to detect the presence of nitrite (B80452) ions.[1]

Reaction Scheme and Mechanism

The synthesis of 4-{(E)-[4-(dimethylamino)naphthalen-1-yl]diazenyl}benzenesulfonic acid is a two-step process. The first step involves the diazotization of sulfanilic acid to form a diazonium salt. The second step is the azo coupling of this diazonium salt with this compound.

Overall Reaction Workflow

Caption: Overall workflow of the two-step synthesis of the azo dye.

Mechanism of Azo Coupling

The core of this reaction is an electrophilic aromatic substitution. The diazonium ion, being electron-deficient, acts as an electrophile. This compound, with its electron-donating dimethylamino group, is a highly activated aromatic ring and acts as the nucleophile. The coupling typically occurs at the para position to the dimethylamino group due to steric hindrance at the ortho positions.

Caption: Mechanism of the electrophilic aromatic substitution in the azo coupling step.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 4-{(E)-[4-(dimethylamino)naphthalen-1-yl]diazenyl}benzenesulfonic acid, adapted from standard procedures for azo dye synthesis.

Reagent Preparation

-

Sulfanilic Acid Solution: In a flask, dissolve one molar equivalent of sulfanilic acid in an aqueous solution containing one molar equivalent of sodium carbonate by gentle warming.

-

Sodium Nitrite Solution: Prepare a solution of one molar equivalent of sodium nitrite in water.

-

This compound Solution: Prepare a solution of one molar equivalent of this compound in a minimal amount of glacial acetic acid.

Diazotization of Sulfanilic Acid

-

Cool the sulfanilic acid solution in an ice bath to 0-5 °C.

-

Slowly add the sodium nitrite solution to the cooled sulfanilic acid solution with constant stirring.

-

In a separate beaker, prepare a mixture of crushed ice and a slight molar excess of concentrated hydrochloric acid.

-

Slowly and with vigorous stirring, add the cold sulfanilic acid/sodium nitrite mixture to the ice-cold hydrochloric acid. A fine white precipitate of the diazonium salt should form. Maintain the temperature below 5 °C.

Azo Coupling Reaction

-

To the cold suspension of the diazotized sulfanilic acid, slowly add the previously prepared solution of this compound with continuous stirring.

-

A colored precipitate of the azo dye should begin to form. Allow the reaction mixture to stand in the ice bath for 15-20 minutes to ensure complete coupling.

-

Slowly add a solution of sodium hydroxide (B78521) with stirring until the mixture is basic. This facilitates the precipitation of the sodium salt of the azo dye.

Product Isolation and Purification

-

Heat the reaction mixture to near boiling to dissolve the crude product.

-

Add sodium chloride to the hot solution to salt out the dye.

-

Allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize crystallization.

-